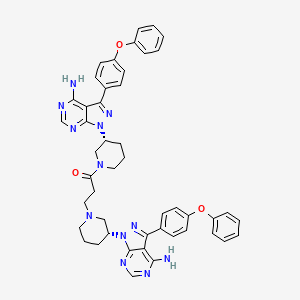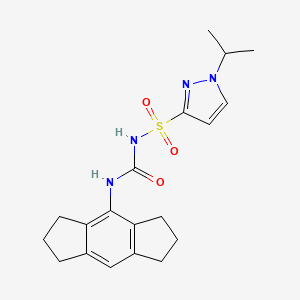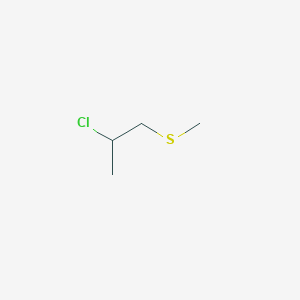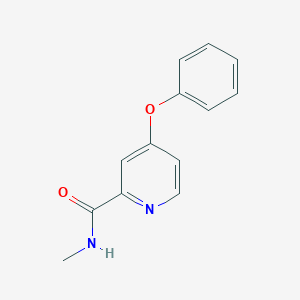
2-(4-Methoxybenzylidene)-5-methyl-3(2H)-benzofuranone
Overview
Description
2-(4-Methoxybenzylidene)-5-methyl-3(2H)-benzofuranone, also known as MMBF, is an organic compound derived from the benzofuranone family. It is a naturally occurring compound that has been studied extensively in the scientific literature and has various applications in research and industrial settings. MMBF has been found to have a wide range of biological and biochemical effects, as well as a number of potential applications in the laboratory.
Scientific Research Applications
2-(4-Methoxybenzylidene)-5-methyl-3(2H)-benzofuranone has been studied extensively for its potential applications in scientific research. It has been used as a model compound for studying the structure-activity relationships of benzofuranones. Additionally, this compound has been used as a model compound for studying the effects of various enzyme systems, such as cytochrome P450. It has also been used in studies of the effects of drugs on the brain, as well as in studies of the effects of various drugs on the immune system.
Mechanism of Action
2-(4-Methoxybenzylidene)-5-methyl-3(2H)-benzofuranone has been found to act as an agonist of the serotonin 5-HT2A receptor. This receptor is involved in the regulation of various physiological processes, including appetite, sleep, and mood. By activating the 5-HT2A receptor, this compound is thought to produce a variety of effects on the body, including increased alertness, improved mood, and increased appetite.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have an anti-inflammatory effect, as well as a neuroprotective effect. Additionally, this compound has been found to have an anxiolytic effect, as well as an antidepressant effect. It has also been found to have an anti-nociceptive effect, as well as an anti-convulsant effect.
Advantages and Limitations for Lab Experiments
2-(4-Methoxybenzylidene)-5-methyl-3(2H)-benzofuranone has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its low cost and ease of synthesis. Additionally, this compound is relatively stable and can be stored for long periods of time without degradation. However, this compound has a relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
2-(4-Methoxybenzylidene)-5-methyl-3(2H)-benzofuranone has a number of potential future applications in scientific research. For example, it could be used to study the effects of various drugs on the brain, as well as the effects of various drugs on the immune system. Additionally, this compound could be used to study the structure-activity relationships of benzofuranones. Finally, this compound could be used to study the effects of various enzyme systems, such as cytochrome P450.
properties
IUPAC Name |
(2Z)-2-[(4-methoxyphenyl)methylidene]-5-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-3-8-15-14(9-11)17(18)16(20-15)10-12-4-6-13(19-2)7-5-12/h3-10H,1-2H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBIMCNSCIKCAV-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC3=CC=C(C=C3)OC)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)O/C(=C\C3=CC=C(C=C3)OC)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



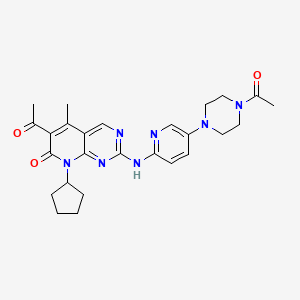
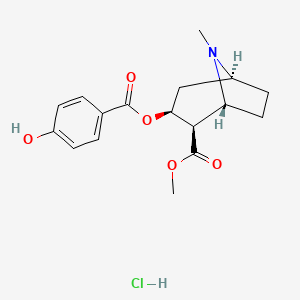

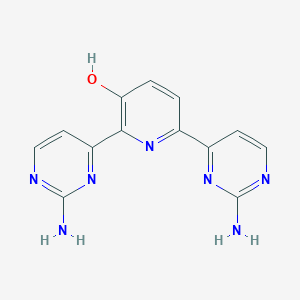

![3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B3324858.png)
